molecular formula C19H18N4O3 B2954452 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide CAS No. 1203200-22-9

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide

Cat. No.: B2954452
CAS No.: 1203200-22-9
M. Wt: 350.378
InChI Key: LVWILVVILZBXRY-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide is a complex organic compound featuring a pyridazinone core linked to a methoxyphenyl group and a pyridinyl propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Core: This step often involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced to the pyridazinone core.

    Formation of the Pyridinyl Propanamide Moiety: This step involves the coupling of the pyridazinone intermediate with a pyridinyl propanamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinyl and methoxyphenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted pyridazinone and pyridinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide may be studied for its potential as a pharmacophore. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it useful in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide would depend on its specific biological target. Generally, compounds with similar structures can act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate interaction.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
  • 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)butanamide

Uniqueness

Compared to similar compounds, 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)propanamide may exhibit unique biological activities due to the specific positioning of its functional groups. This can result in different binding affinities and selectivities for biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-13(19(25)21-17-5-3-4-12-20-17)23-18(24)11-10-16(22-23)14-6-8-15(26-2)9-7-14/h3-13H,1-2H3,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWILVVILZBXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=N1)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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